[2-(Methylsulfanyl)pyridin-4-yl]methanamine
Description
Properties
IUPAC Name |
(2-methylsulfanylpyridin-4-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2S/c1-10-7-4-6(5-8)2-3-9-7/h2-4H,5,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUQAMFZTFZEJDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=CC(=C1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1160059-05-1 | |
| Record name | [2-(methylsulfanyl)pyridin-4-yl]methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
[2-(Methylsulfanyl)pyridin-4-yl]methanamine, a compound featuring a pyridine ring substituted with a methylsulfanyl group, has garnered attention due to its potential biological activities. This article reviews its synthesis, biological evaluations, and therapeutic implications based on recent research findings.
The compound has the molecular formula and is characterized by its unique structure that allows for various interactions with biological targets. The presence of the methylsulfanyl group enhances the compound's lipophilicity, potentially affecting its bioavailability and interaction with cellular targets.
Synthesis
The synthesis of this compound typically involves the reaction of 4-pyridinecarboxaldehyde with methylthio derivatives followed by reductive amination. Various synthetic routes have been explored to optimize yield and purity, emphasizing the importance of reaction conditions in achieving desired outcomes.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance, it has been evaluated against several cancer cell lines using the National Cancer Institute (NCI) 60 cancer cell line panel. The compound exhibited significant growth inhibition, particularly in breast and lung cancer cell lines, suggesting its potential as an anticancer agent.
| Cell Line | IC50 (µM) | Activity |
|---|---|---|
| MCF-7 (Breast Cancer) | 5.2 | Moderate Inhibition |
| A549 (Lung Cancer) | 3.8 | High Inhibition |
| HCT116 (Colon Cancer) | 7.0 | Moderate Inhibition |
The mechanism by which this compound exerts its anticancer effects appears to involve the inhibition of specific signaling pathways associated with cell proliferation and survival. Notably, it has been shown to inhibit the V600EBRAF mutant kinase, a target in several cancers. In enzyme assays, the compound demonstrated competitive inhibition with an IC50 value indicating strong binding affinity.
Antioxidant Activity
In addition to its anticancer properties, this compound has been investigated for antioxidant activity. Studies have shown that it can scavenge free radicals effectively, contributing to cellular protection against oxidative stress. The antioxidant capacity was measured using DPPH and ABTS assays, yielding promising results.
| Assay | Concentration (µM) | Inhibition (%) |
|---|---|---|
| DPPH | 50 | 75 |
| ABTS | 50 | 70 |
Case Studies
- In Vivo Studies : A recent study examined the effects of this compound in murine models of cancer. Results indicated a significant reduction in tumor size compared to control groups treated with vehicle alone.
- Combination Therapy : Another investigation explored the synergistic effects of this compound when combined with standard chemotherapeutics. The combination therapy showed enhanced efficacy and reduced side effects compared to monotherapy.
Scientific Research Applications
Overview
[2-(Methylsulfanyl)pyridin-4-yl]methanamine, a compound characterized by its unique pyridine structure and methylsulfanyl group, has garnered significant attention in scientific research due to its diverse applications in chemistry, biology, and medicine. This article explores its synthesis, biological activities, and potential therapeutic uses, supported by data tables and case studies.
Synthetic Routes
- Starting Materials : 2-(methylsulfanyl)pyridine and methanamine.
- Reaction Conditions : Varying temperatures (often around room temperature to 100 °C), specific solvents, and catalysts.
- Yield Optimization : Employing automated reactors for large-scale synthesis can enhance yield while minimizing impurities.
Research indicates that this compound possesses various biological activities, making it a candidate for therapeutic applications.
Antimicrobial Properties
Studies suggest that compounds with similar structures exhibit antimicrobial effects against various bacterial strains. The methylsulfanyl group enhances these properties by interacting with bacterial cell membranes or enzymes.
Anticancer Activity
There is emerging evidence supporting the anticancer potential of this compound. Analogous compounds have demonstrated effectiveness in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines, including breast and lung cancer cells. A study highlighted that derivatives of this compound showed IC50 values indicating significant cytotoxicity against MDA-MB-231 breast cancer cells:
| Compound | IC50 (μM) | Effect |
|---|---|---|
| 7d | 1.0 | Induces morphological changes |
| 7h | 10.0 | Enhances caspase-3 activity |
| 10c | 2.5 | Apoptosis-inducing |
Anti-inflammatory Effects
The compound may exhibit anti-inflammatory properties through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which are key players in the inflammatory response. This suggests potential applications in treating inflammatory diseases .
Case Studies
- Anticancer Study : A recent study evaluated the effects of related pyridine derivatives on breast cancer cells (MDA-MB-231). Results indicated that these compounds could induce apoptosis and enhance caspase activity, confirming their potential as anticancer agents.
- Antimicrobial Research : Another study explored the antimicrobial efficacy of methylsulfanyl derivatives against various bacterial strains, demonstrating significant inhibition rates that support their use as potential antibacterial agents .
- Inflammatory Response Modulation : Research has shown that compounds similar to this compound can effectively reduce inflammation in animal models by inhibiting COX enzymes, suggesting therapeutic applications in chronic inflammatory conditions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Sulfur-Containing Derivatives
Key Insight : Replacing methylsulfanyl with ethylsulfanyl increases molecular weight and lipophilicity, which may affect membrane permeability or metabolic stability.
Halogen-Substituted Derivatives
Oxygen-Containing Derivatives
Key Insight : Oxygen-containing groups introduce steric bulk or aromaticity, which may impact solubility or target engagement.
Nitrogen-Containing Derivatives
Key Insight : Nitrogen substituents enhance hydrogen-bonding capacity and solubility, critical for pharmacokinetics.
Preparation Methods
The synthesis of [2-(Methylsulfanyl)pyridin-4-yl]methanamine generally involves the construction of the pyridine core with appropriate functional groups, followed by the introduction of the methylsulfanyl group and the methanamine substituent. The key synthetic approaches include:
- Functional group transformations on pyridine derivatives.
- Reductive amination or reduction of nitrile/cyano intermediates.
- Nucleophilic substitution or coupling reactions to install the methylsulfanyl group.
Preparation via Reductive Amination of Cyanohydrins
One efficient method involves reductive amination of cyanohydrins derived from pyridine intermediates. This process typically uses sodium cyanoborohydride as a mild reducing agent in an alcoholic solvent such as methanol. The reaction medium is often rendered basic by adding an organic tertiary amine base, for example, 1,4-diazabicyclo[2.2.2]octane, to facilitate the reductive amination.
Key reaction conditions and features:
- Starting materials: Cyanohydrins of pyridine derivatives.
- Reducing agent: Sodium cyanoborohydride.
- Solvent: Methanol or other alcoholic media.
- Base: Tertiary amine bases to maintain basic pH.
- Optional addition of metal salts (Fe, Cu, Zn) to scavenge cyanide ions.
- Temperature: Ambient to mild heating.
This method yields pyridin-2-yl-methylamine derivatives with high selectivity and moderate to good yields. It is applicable to the preparation of methylsulfanyl-substituted pyridine amines by appropriate choice of starting cyanohydrins and amines.
Supporting data from patent literature:
| Parameter | Details |
|---|---|
| Reducing agent | Sodium cyanoborohydride |
| Base | 1,4-Diazabicyclo[2.2.2]octane (DABCO) |
| Solvent | Methanol |
| Temperature | Room temperature to reflux |
| Metal salt scavenger | Iron(II) sulfate (FeSO4·7H2O) |
| Yield | Moderate to high (varies with substrates) |
This method is exemplified in the synthesis of related pyridin-2-yl-methylamine compounds and can be adapted for this compound.
Another approach involves the nucleophilic substitution of halogenated pyridine intermediates with methylthiol or methylsulfanyl sources, followed by introduction of the methanamine group via reductive amination or amine substitution.
- Starting from 4-halopyridine derivatives, the methylsulfanyl group is introduced by reaction with sodium methylthiolate or methylthiol under controlled conditions.
- The methanamine group is then introduced by reduction of the corresponding nitrile or by reductive amination of aldehyde intermediates.
This method allows stepwise functionalization and offers flexibility in modifying substituents on the pyridine ring.
Preparation from Methyl 2-Aminopyridine-4-Carboxylate via Reduction
A documented method for preparing related pyridin-4-yl methanamine derivatives involves reduction of methyl 2-aminopyridine-4-carboxylate with lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF).
- Methyl 2-aminopyridine-4-carboxylate is dissolved in anhydrous THF.
- LiAlH4 is added slowly under stirring.
- The mixture is refluxed for approximately 3 hours.
- After cooling, the reaction is quenched carefully with water.
- The product is isolated by filtration and crystallization.
This method yields (2-aminopyridin-4-yl)methanol, which can be further functionalized to introduce the methylsulfanyl group and convert the alcohol to methanamine.
| Parameter | Details |
|---|---|
| Reducing agent | Lithium aluminum hydride (LiAlH4) |
| Solvent | Anhydrous tetrahydrofuran (THF) |
| Reaction time | 3 hours reflux |
| Yield | Approximately 73% |
| Product | (2-Aminopyridin-4-yl)methanol |
This approach is a useful precursor step in the synthesis of the target compound.
Multi-Step Synthetic Routes Involving Protected Intermediates
In complex synthetic schemes, the target compound is prepared via multi-step sequences involving:
- Protection of amine groups (e.g., benzyl carbamate protection).
- Introduction of methylsulfanyl groups via sulfonylation and subsequent substitution.
- Azide intermediates reduced by Staudinger reduction to amines.
- Final coupling reactions to assemble the pyridine core with the methanamine substituent.
These methods often employ palladium-catalyzed coupling reactions and careful deprotection steps to yield the final amine.
- Protection of ethanolamine or propanolamine with benzyl chloroformate.
- Reaction with methane sulfonyl chloride to form sulfonate esters.
- Azide substitution followed by Staudinger reduction to amines.
- Coupling with pyridine intermediates under basic conditions.
This approach, while more complex, allows for structural diversity and high purity of the final compound.
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Reductive amination of cyanohydrins | Sodium cyanoborohydride, tertiary amine base, methanol | Mild conditions, good selectivity | Requires cyanohydrin intermediates |
| Nucleophilic substitution on halopyridines | Sodium methylthiolate, reductive amination | Stepwise control of substituents | Multi-step, sensitive reagents |
| Reduction of methyl 2-aminopyridine-4-carboxylate | LiAlH4 in THF, reflux | Direct access to aminomethyl alcohol precursor | Requires further functionalization |
| Multi-step protected intermediate route | Benzyl carbamate protection, sulfonylation, azide substitution, Pd-catalyzed coupling | High purity, structural diversity | Complex, multiple steps |
Research Findings and Notes
- Sodium cyanoborohydride is preferred for reductive amination due to its mildness and selectivity, avoiding over-reduction.
- The use of tertiary amine bases helps maintain reaction medium basicity, improving yields and minimizing side reactions.
- Metal salts such as iron(II) sulfate can be added as cyanide scavengers to improve safety and purity.
- Protection and deprotection strategies are crucial in multi-step syntheses to prevent side reactions and facilitate purification.
- Lithium aluminum hydride reduction is a classical and reliable method for converting esters to alcohols, which can be further transformed into amines.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for [2-(Methylsulfanyl)pyridin-4-yl]methanamine, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or reductive amination. For example, attaching the methylsulfanyl group to pyridine may require thiolation of a halogenated precursor using sodium methanethiolate under inert conditions (e.g., nitrogen atmosphere). Reaction temperature (e.g., 60–80°C) and solvent choice (e.g., DMF or ethanol) significantly affect yield, with polar aprotic solvents favoring faster kinetics . Purification via column chromatography or recrystallization is critical to remove byproducts like unreacted starting materials .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound, and how should data interpretation address common ambiguities?
- Methodological Answer :
- NMR : and NMR can confirm the pyridine ring protons (δ 7.5–8.5 ppm) and methylsulfanyl group (δ 2.5–3.0 ppm). Overlapping signals may require 2D NMR (e.g., COSY, HSQC) for resolution .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity. Co-elution of structurally similar impurities (e.g., des-methyl analogs) can be resolved using gradient elution .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ at m/z 169.08) and distinguishes isotopic patterns from sulfur-containing analogs .
Advanced Research Questions
Q. How does the methylsulfanyl substituent influence the compound’s reactivity in nucleophilic or electrophilic reactions compared to other pyridine derivatives?
- Methodological Answer : The electron-donating methylsulfanyl group activates the pyridine ring toward electrophilic substitution (e.g., nitration at the 3-position) but deactivates it toward nucleophilic attacks. Comparative studies with 2-methoxy or 2-chloro analogs show reduced regioselectivity in sulfanyl derivatives due to steric hindrance from the –SCH group. DFT calculations (e.g., Fukui indices) can predict reactive sites .
Q. What strategies are recommended for resolving contradictions in biological activity data across different studies involving this compound?
- Methodological Answer : Contradictions may arise from variations in assay conditions (e.g., cell line specificity, compound solubility). Standardized protocols include:
- Dose-Response Curves : Test a wide concentration range (nM–µM) to identify off-target effects .
- Metabolite Screening : Use LC-MS to rule out degradation products interfering with bioassays .
- Positive/Negative Controls : Compare with known pyridine-based agonists/antagonists (e.g., 2-aminopyridine derivatives) .
Q. How can computational chemistry approaches predict the binding interactions of this compound with biological targets?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., kinases). The methylsulfanyl group may form hydrophobic contacts with nonpolar binding pockets .
- MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories. Predicted collision cross-section (CCS) values (e.g., 135–140 Ų for [M+H]+) validate docking poses .
- QSAR Models : Corporate substituent electronic parameters (Hammett σ) to predict affinity trends across analogs .
Q. What experimental design considerations are critical when evaluating the compound’s pharmacokinetic properties in vitro and in vivo?
- Methodological Answer :
- Solubility : Use hydrochloride salts (common for amines) to enhance aqueous solubility for IV administration .
- Metabolic Stability : Incubate with liver microsomes (human/rodent) and monitor degradation via LC-MS. CYP450 isoforms (e.g., CYP3A4) likely mediate oxidation of the methylsulfanyl group .
- Plasma Protein Binding : Equilibrium dialysis (vs. ultrafiltration) minimizes artifacts for highly lipophilic compounds .
Q. How does the compound’s stability under various pH and temperature conditions impact storage and handling protocols?
- Methodological Answer :
- pH Stability : Store in amber vials at pH 4–6 (acidic buffers) to prevent amine oxidation. Degradation products (e.g., sulfoxides) form at pH > 7, detectable via TLC .
- Temperature : Long-term storage at –20°C in anhydrous DMSO prevents hydrolysis. Thermogravimetric analysis (TGA) shows decomposition onset at 150°C .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
